Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside

説明

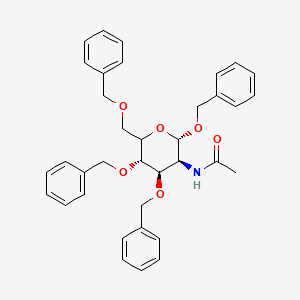

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside is a complex organic compound characterized by its multiple phenylmethoxy groups attached to an oxane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the oxane ring using phenylmethoxy groups. This is followed by the introduction of the acetamide group through an acylation reaction. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

化学反応の分析

Types of Reactions

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenylmethoxy radicals.

Reduction: The acetamide group can be reduced to an amine under specific conditions.

Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy groups would yield phenylmethoxy radicals, while reduction of the acetamide group would produce an amine derivative.

科学的研究の応用

Glycosylation Inhibition

Overview : Glycosylation is a crucial post-translational modification that affects protein function and stability. Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside serves as an inhibitor of glycosylation processes.

Applications :

- Cancer Research : It has been shown to inhibit the incorporation of glucosamine into O-glycans, thereby suppressing mucin biosynthesis and MUC1 expression in breast cancer cell lines. This inhibition can potentially reduce tumor progression and metastasis by altering the glycosylation patterns of cancer cells .

- Mucin Biosynthesis : The compound has been utilized to study the polymorphism and shedding of membrane-bound MUC1 mucin, which is associated with various cancers. Its inhibitory effects on glycosyltransferases have been documented in multiple studies .

Synthesis of Glycosides

Overview : The compound is employed in the synthesis of various glycosides due to its structural properties.

Applications :

- Chemical Synthesis : It acts as a building block for synthesizing more complex carbohydrates and glycoconjugates. The tri-O-benzyl groups provide protection during synthetic steps, allowing for selective reactions .

- Glycoconjugate Formation : Researchers use this compound to create glycoconjugates for studying carbohydrate-protein interactions, which are essential in cell signaling and immune responses .

Pharmaceutical Development

Overview : The compound's unique chemical structure makes it a candidate for drug development.

Applications :

- Antiviral and Anticancer Agents : Its ability to modify glycan structures can be harnessed to design new antiviral drugs or anticancer therapies that target glycoproteins involved in disease processes .

- Vaccine Development : By modifying glycan structures on antigens, it can enhance the immunogenicity of vaccines, leading to better immune responses against pathogens .

Biochemical Studies

Overview : The compound is valuable in biochemical research for understanding carbohydrate metabolism and interactions.

Applications :

- Enzyme Activity Studies : It is used to study the activity of glycosyltransferases and other enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, researchers can elucidate their roles in various biochemical pathways .

- Cell Adhesion Studies : Its effects on cell adhesion properties have been investigated in relation to endometrial cancer cells, providing insights into how altered glycosylation affects cell behavior in cancer progression .

Case Studies

作用機序

The mechanism of action of Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxy groups may facilitate binding to hydrophobic pockets within these targets, while the acetamide group can form hydrogen bonds, stabilizing the interaction. This compound may modulate the activity of its targets, leading to various biological effects.

類似化合物との比較

Similar Compounds

N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)oxan-3-yl]acetamide: Lacks the phenylmethoxymethyl group, resulting in different chemical properties.

N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)-6-methyl]oxan-3-yl]acetamide: Contains a methyl group instead of the phenylmethoxymethyl group, affecting its reactivity and interactions.

Uniqueness

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside is unique due to its specific arrangement of phenylmethoxy groups and the presence of the phenylmethoxymethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-alpha-D-glucopyranoside (commonly referred to as Bz-GlcNAc) is a complex glycoside derivative of glucosamine. Its structural formula is represented by the molecular formula C36H39NO6 and a molecular weight of 581.7 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.

- Molecular Formula : C36H39NO6

- Molecular Weight : 581.7 g/mol

- CAS Number : 4171-69-1

- IUPAC Name : N-((2R,3R,4R,5S,6R)-2,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

Antimicrobial Properties

Research indicates that Bz-GlcNAc exhibits significant antimicrobial activity. A study demonstrated that derivatives of glucosamine can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antibiotics .

Inhibition of Glycosylation

Bz-GlcNAc has been identified as an inhibitor of glycosylation processes. Specifically, it inhibits the incorporation of glucosamine into O-glycans, which plays a crucial role in cellular signaling and recognition processes. This inhibition can suppress mucin biosynthesis and MUC1 expression in breast cancer cell lines .

Anti-inflammatory Effects

The compound shows promise in reducing inflammatory responses. In vitro studies have shown that Bz-GlcNAc can modulate cytokine production in immune cells, potentially leading to therapeutic applications in managing inflammatory diseases .

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial properties of Bz-GlcNAc against pathogenic bacteria.

- Methodology : Disk diffusion method was used to assess the antibacterial activity against Staphylococcus aureus and E. coli.

- Results : Bz-GlcNAc exhibited significant inhibition zones compared to control groups.

-

Glycosylation Inhibition in Cancer Cells

- Objective : To investigate the effects of Bz-GlcNAc on glycosylation in MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of Bz-GlcNAc; subsequent analysis was performed using Western blotting to detect MUC1 levels.

- Results : A dose-dependent decrease in MUC1 expression was observed, indicating effective glycosylation inhibition.

Table 1: Biological Activities of this compound

特性

IUPAC Name |

N-[(2S,3S,4R,5S)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)/t32?,33-,34+,35+,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAVJMRMSMGKO-OURCARMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。